molecular formula C13H20N4O B7577945 6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide

6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide

Cat. No. B7577945
M. Wt: 248.32 g/mol
InChI Key: DZYASJUGCCMOOY-UHFFFAOYSA-N
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Description

6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide, also known as A-84543, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridinecarboxamides and has been found to exhibit significant pharmacological activity, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide involves its binding to the α4β2 nAChR subtype. This binding results in the activation of the receptor and the subsequent influx of calcium ions into the cell. The activation of the α4β2 nAChR has been shown to enhance the release of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide have been extensively studied. This compound has been found to enhance cognitive function, including learning and memory, in animal models. It has also been shown to have potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

The advantages of using 6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide in lab experiments include its selectivity for the α4β2 nAChR subtype, its ability to enhance cognitive function, and its potential therapeutic applications in the treatment of various neurological disorders. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide. One potential direction is to further investigate its potential therapeutic applications in the treatment of various neurological disorders. Another direction is to explore its potential as a tool for studying the role of the α4β2 nAChR subtype in various physiological processes. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity.

Synthesis Methods

The synthesis of 6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide involves the reaction of 3-pyridinecarboxylic acid with 1-(2-aminoethyl)piperidine under controlled conditions. The reaction is typically carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting product is purified using column chromatography to obtain the pure compound.

Scientific Research Applications

6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. This compound has been found to exhibit significant activity as a selective agonist for the nicotinic acetylcholine receptor (nAChR) subtype α4β2. The nAChR is a ligand-gated ion channel that is widely distributed throughout the central and peripheral nervous system and is involved in a variety of physiological processes, including learning, memory, and attention.

properties

IUPAC Name

6-[3-(2-aminoethyl)piperidin-1-yl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c14-6-5-10-2-1-7-17(9-10)12-4-3-11(8-16-12)13(15)18/h3-4,8,10H,1-2,5-7,9,14H2,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYASJUGCCMOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=C(C=C2)C(=O)N)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[3-(2-Aminoethyl)piperidin-1-yl]pyridine-3-carboxamide

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